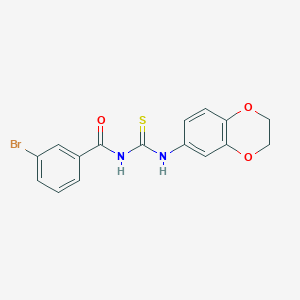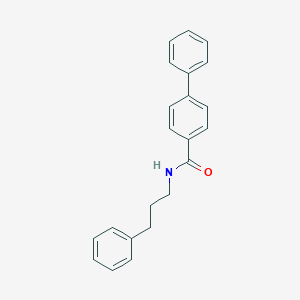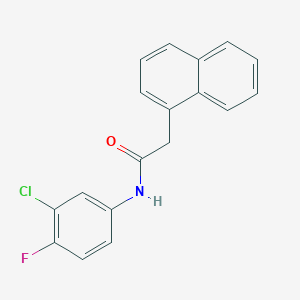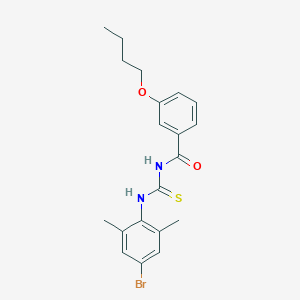![molecular formula C19H20BrN3O3S B399640 3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399640.png)
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound that features a bromine atom, an ethoxy group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions One common approach starts with the bromination of 4-ethoxybenzamide to introduce the bromine atom at the 3-positionFinally, the carbamothioyl group is introduced using thiourea under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide and carbamothioyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of simpler amides and thioureas.
Scientific Research Applications
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The bromine and ethoxy groups may facilitate binding to enzymes or receptors, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-N-{[4-(propionylamino)phenyl]benzamide}
- 3-bromo-4-ethoxy-N-{[4-(1-piperidinyl)phenyl]carbamothioyl}benzamide
- 3-bromo-4-ethoxy-N-{[2-(4-morpholinyl)phenyl]carbamothioyl}benzamide
Uniqueness
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the carbamothioyl group, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C19H20BrN3O3S |
|---|---|
Molecular Weight |
450.4g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-3-17(24)21-13-6-8-14(9-7-13)22-19(27)23-18(25)12-5-10-16(26-4-2)15(20)11-12/h5-11H,3-4H2,1-2H3,(H,21,24)(H2,22,23,25,27) |
InChI Key |
UCYNVFHDWJABHY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Br |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B399558.png)
![2-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B399559.png)

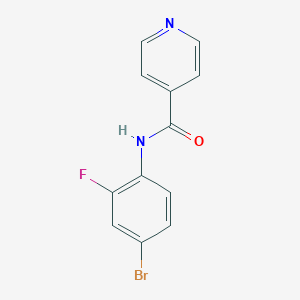
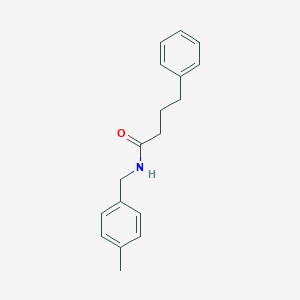
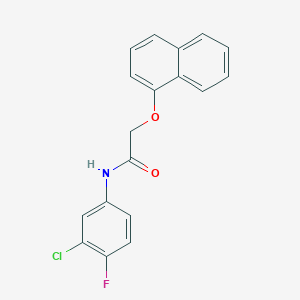
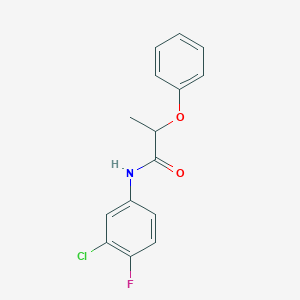
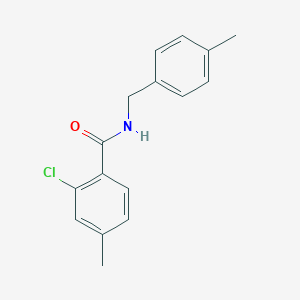
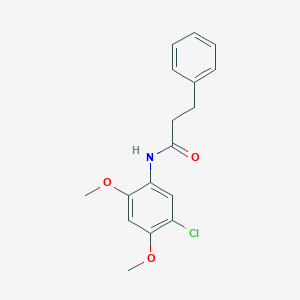
![4-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B399574.png)
